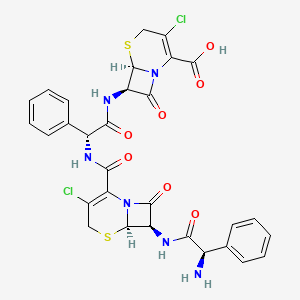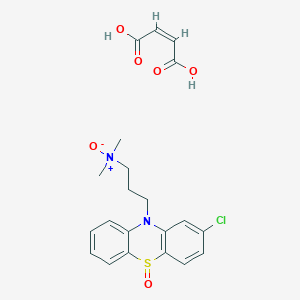
Chlorpromazine Sulphoxide N-Oxide Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpromazine Sulphoxide N-Oxide Maleate is a derivative of chlorpromazine, a phenothiazine antipsychotic. Chlorpromazine itself is widely used for treating various psychiatric disorders, including schizophrenia and bipolar disorder. The sulphoxide and N-oxide derivatives of chlorpromazine are metabolites formed during its metabolism in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine Sulphoxide N-Oxide Maleate involves the oxidation of chlorpromazine. This can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions typically involve mild temperatures and controlled pH to ensure selective oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Purification is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Chlorpromazine Sulphoxide N-Oxide Maleate undergoes several types of chemical reactions, including:
Oxidation: Conversion of chlorpromazine to its sulphoxide and N-oxide derivatives.
Reduction: Potential reduction back to chlorpromazine under specific conditions.
Substitution: Nucleophilic substitution reactions involving the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Mild temperatures, controlled pH, and inert atmosphere for specific reactions.
Major Products Formed
- Chlorpromazine Sulphoxide
- Chlorpromazine N-Oxide
- Various phenothiazine derivatives through substitution reactions .
Aplicaciones Científicas De Investigación
Chlorpromazine Sulphoxide N-Oxide Maleate has several scientific research applications:
- Chemistry : Used as a reference standard in analytical chemistry for studying the metabolism of chlorpromazine .
- Biology : Investigated for its effects on cellular processes and enzyme activities .
- Medicine : Studied for its pharmacokinetics and potential therapeutic effects .
- Industry : Used in the development of new antipsychotic drugs and in quality control processes .
Mecanismo De Acción
The mechanism of action of Chlorpromazine Sulphoxide N-Oxide Maleate involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the postsynaptic dopamine receptors in the mesolimbic system. This leads to a reduction in dopamine activity, which is associated with its antipsychotic effects . Additionally, it has antiserotonergic and antihistaminergic properties .
Comparación Con Compuestos Similares
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Uniqueness
Chlorpromazine Sulphoxide N-Oxide Maleate is unique due to its specific oxidation state and the presence of both sulphoxide and N-oxide functional groups. This gives it distinct pharmacokinetic properties and metabolic pathways compared to other phenothiazine derivatives .
Propiedades
Número CAS |
150111-59-4 |
|---|---|
Fórmula molecular |
C21H23ClN2O6S |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2O2S.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
QQHNUSOPOWVZQS-BTJKTKAUSA-N |
SMILES isomérico |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


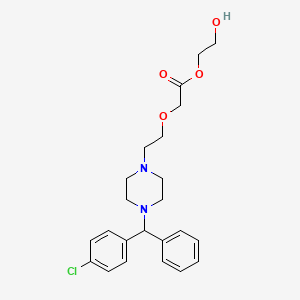
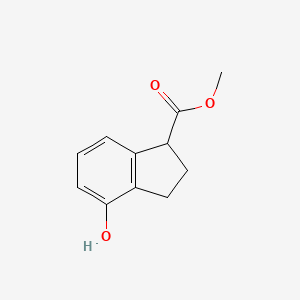
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
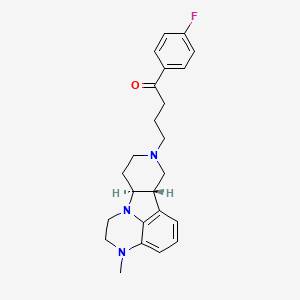
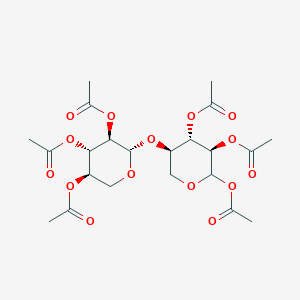
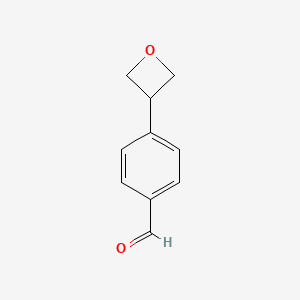

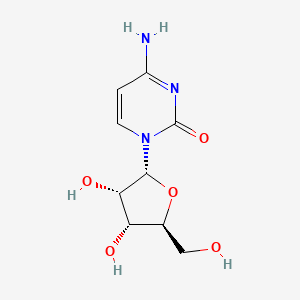
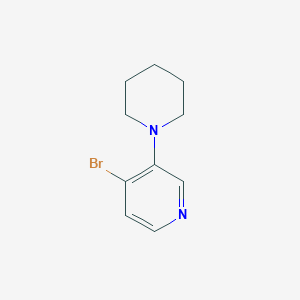
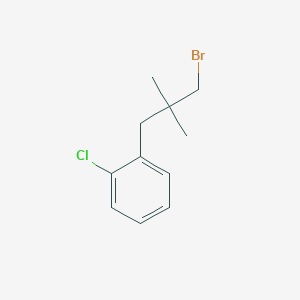

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
